VU6001966

描述

属性

IUPAC Name |

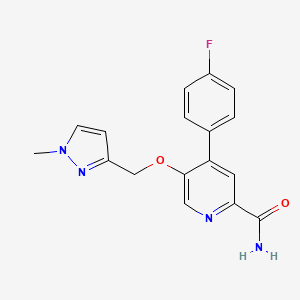

4-(4-fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2/c1-22-7-6-13(21-22)10-24-16-9-20-15(17(19)23)8-14(16)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H2,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSNPJKQBYVHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)COC2=CN=C(C=C2C3=CC=C(C=C3)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of VU6001966

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2). This document provides a comprehensive overview of its mechanism of action, drawing from preclinical research. It details the molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize this compound. The information is intended to serve as a technical guide for researchers in neuroscience and drug development.

Introduction

Metabotropic glutamate receptor 2 (mGlu2), a class C G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability. Primarily located presynaptically, its activation by glutamate leads to the inhibition of neurotransmitter release. This makes mGlu2 a significant target for therapeutic intervention in various neurological and psychiatric disorders. Allosteric modulation of mGlu2 offers a more nuanced approach to altering receptor function compared to orthosteric ligands, with the potential for greater subtype selectivity and a more favorable safety profile. This compound has emerged as a key pharmacological tool to investigate the physiological and pathological roles of mGlu2.[1]

Core Mechanism of Action: Negative Allosteric Modulation of mGlu2

This compound functions as a negative allosteric modulator of the mGlu2 receptor. This means it binds to a site on the receptor that is topographically distinct from the orthosteric glutamate-binding site. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. Consequently, in the presence of this compound, a higher concentration of glutamate is required to elicit a given level of receptor activation.

Binding Site

While the precise amino acid residues that form the binding pocket for this compound have not been empirically determined through co-crystallization or extensive mutagenesis studies specifically for this compound, it is well-established that mGlu2 NAMs bind within the seven-transmembrane (7TM) domain of the receptor. This is a common feature of allosteric modulators of class C GPCRs. Mutagenesis studies on other mGlu2 NAMs suggest that the binding pocket is located deep within the 7TM bundle, involving residues from transmembrane helices 3, 5, 6, and 7. It is highly probable that this compound occupies this same allosteric pocket.

Downstream Signaling Pathway

The mGlu2 receptor is canonically coupled to the Gi/o family of G-proteins. Upon activation by glutamate, the Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The beta-gamma subunit of the G-protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.

As a negative allosteric modulator, this compound attenuates this signaling cascade. By reducing the ability of glutamate to activate the mGlu2 receptor, this compound leads to a disinhibition of adenylyl cyclase, thereby preventing the glutamate-induced decrease in cAMP. This ultimately results in an increase in the presynaptic release of neurotransmitters that are normally under the inhibitory control of mGlu2.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species | Assay Type | Reference |

| IC50 (mGlu2) | 78 nM | Rat | Calcium Mobilization | [Bollinger et al., 2017] |

| IC50 (mGlu3) | > 30 µM | Rat | Calcium Mobilization | [Bollinger et al., 2017] |

| Selectivity | > 385-fold | Rat | - | [Bollinger et al., 2017] |

Table 2: In Vivo Pharmacokinetics

| Parameter | Value | Species | Route of Administration | Reference |

| Brain Penetration (Kp) | 1.9 | Mouse | IP | [Bollinger et al., 2017] |

| Brain Unbound Fraction (Kp,uu) | 0.78 | Mouse | IP | [Bollinger et al., 2017] |

Table 3: In Vivo Neurochemical Effects in Rat Frontal Cortex

| Neurotransmitter | Effect | Reference |

| Dopamine | Increased | [Babii et al., 2025] |

| Serotonin | Increased | [Babii et al., 2025] |

| Glutamate | Decreased | [Babii et al., 2025] |

| GABA | No significant change | [Babii et al., 2025] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of the key experimental protocols used to characterize this compound.

In Vitro Functional Assay: Calcium Mobilization

This assay is used to determine the potency of this compound as a NAM of the mGlu2 receptor.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu2 receptor and a promiscuous G-protein (e.g., Gα15) to couple the Gi/o-mediated signal to calcium release.

-

Assay Principle: In this engineered cell line, activation of the mGlu2 receptor leads to an increase in intracellular calcium concentration ([Ca2+]i). A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is used to measure these changes.

-

Protocol Outline:

-

Cells are seeded in 96-well plates and incubated overnight.

-

The cells are loaded with a calcium-sensitive fluorescent dye for 1 hour at 37°C.

-

The dye is washed off, and the cells are incubated with varying concentrations of this compound or vehicle for a predetermined time.

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR).

-

A fixed concentration of glutamate (typically the EC80) is added to stimulate the mGlu2 receptor, and the resulting fluorescence change is measured over time.

-

The inhibitory effect of this compound is calculated, and an IC50 value is determined from the concentration-response curve.

-

References

VU6001966: A Technical Guide to a Selective mGlu2 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6001966 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).[1] As a member of the Group II metabotropic glutamate receptors, mGlu2 plays a crucial role in modulating glutamatergic neurotransmission, primarily through presynaptic inhibition of glutamate release. The development of selective mGlu2 NAMs like this compound provides a valuable pharmacological tool to investigate the therapeutic potential of inhibiting mGlu2 function in a variety of CNS disorders, including depression and other neuropsychiatric conditions. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its characterization, and the underlying signaling pathways.

Core Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its in vitro and in vivo properties.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species | Assay System | Reference |

| mGlu2 IC50 | 78 nM | Human | Calcium Mobilization Assay (CHO cells) | [1] |

| mGlu3 IC50 | > 30 µM | Human | Calcium Mobilization Assay (CHO cells) | [1] |

| Selectivity (mGlu3/mGlu2) | > 385-fold | - | - | [1] |

| Ancillary Pharmacology | No significant activity at 68 other GPCRs, ion channels, and transporters at 10 µM | Various | Radioligand Binding Assays | [1] |

Table 2: In Vivo Pharmacokinetics of this compound in Rodents

| Parameter | Value | Species | Dosing Route | Reference |

| Brain Penetration (Kp) | 1.9 | Mouse | Intraperitoneal (IP) | [1] |

| Unbound Brain Penetration (Kp,uu) | 0.78 | Mouse | Intraperitoneal (IP) | [1] |

| Plasma Concentration (3 mg/kg IP) | ~300 ng/mL | Mouse | Intraperitoneal (IP) | [1] |

| Brain Concentration (3 mg/kg IP) | ~570 ng/g | Mouse | Intraperitoneal (IP) | [1] |

Table 3: In Vivo Neurochemical Effects of this compound in Rats

| Neurotransmitter | Effect in Frontal Cortex | Dosing | Reference |

| Dopamine | Increased extracellular levels | Acute administration | |

| Serotonin | Increased extracellular levels | Acute administration | |

| Glutamate | Decreased extracellular levels | Acute administration |

Signaling Pathways and Mechanism of Action

This compound acts as a negative allosteric modulator of the mGlu2 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). By binding to this allosteric site, this compound decreases the affinity and/or efficacy of glutamate at the mGlu2 receptor, thereby inhibiting its downstream signaling cascade.

The mGlu2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of mGlu2 by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a NAM, this compound antagonizes this process.

References

The CNS Penetrance and Bioavailability of VU6001966: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a CNS-penetrant compound, it holds significant promise for research into the therapeutic potential of mGluR2 inhibition in a variety of neurological and psychiatric disorders.[1][2] This technical guide provides an in-depth overview of the central nervous system (CNS) penetrance and bioavailability of this compound, compiling available quantitative data, detailing experimental methodologies, and illustrating key biological pathways and experimental workflows.

Core Data Summary

The following tables summarize the key quantitative data regarding the CNS penetrance and in vitro potency of this compound.

Table 1: CNS Penetrance of this compound

| Parameter | Value | Species | Method | Reference |

| Brain-to-Plasma Ratio (Kp) | 1.9 | Mouse | In vivo | [1] |

| Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) | 0.78 | Mouse | In vivo | [1] |

Table 2: In Vitro Potency and Selectivity of this compound

| Target | IC50 | Assay Type | Reference |

| mGluR2 | 78 nM | Not Specified | [1][3] |

| mGluR3 | > 30 µM | Not Specified | [1][3] |

Note: Oral bioavailability data for this compound is not currently available in the public domain.

Signaling Pathway of this compound

This compound acts as a negative allosteric modulator of mGluR2. Metabotropic glutamate receptor 2 is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gαi/o). The binding of an agonist to mGluR2 initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a NAM, this compound binds to a site on the receptor distinct from the agonist binding site and reduces the receptor's response to the endogenous agonist, glutamate. This modulation effectively dampens the inhibitory signal, leading to a relative increase in adenylyl cyclase activity and cAMP levels compared to the agonist-stimulated state.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for determining the CNS penetrance of this compound.

Pharmacokinetic Studies in Mice

Objective: To determine the brain and plasma concentrations of this compound and calculate the brain-to-plasma ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu).

Animal Model:

-

Species: Mouse (specific strain not detailed in the primary reference).

-

Sex: Not specified.

-

Housing: Standard laboratory conditions.

Dosing:

-

Compound: this compound.

-

Dose: Not specified in the primary reference.

-

Route of Administration: Intraperitoneal (IP) injection.

-

Vehicle: Not specified in the primary reference.

Sample Collection:

-

Time Points: A single time point was used for the determination of Kp and Kp,uu, though the exact time post-dose is not specified.

-

Blood Collection: Blood samples were collected via a terminal procedure.

-

Brain Collection: Whole brains were collected following euthanasia.

Sample Analysis:

-

Bioanalytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to quantify the concentrations of this compound in plasma and brain homogenate.

-

Plasma Protein Binding: The fraction of unbound drug in plasma (fu,plasma) was determined using an appropriate in vitro method, such as equilibrium dialysis.

-

Brain Tissue Binding: The fraction of unbound drug in the brain (fu,brain) was determined using brain homogenate.

Data Analysis:

-

Kp Calculation: The total brain concentration was divided by the total plasma concentration.

-

Kp,uu Calculation: The unbound brain concentration (total brain concentration × fu,brain) was divided by the unbound plasma concentration (total plasma concentration × fu,plasma).

References

The Discovery and Initial Characterization of VU6001966: A Novel, CNS-Penetrant mGlu2 Negative Allosteric Modulator

A Technical Whitepaper for Researchers in Neuroscience and Drug Development

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and initial pharmacological characterization of VU6001966, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2). This compound emerged from a focused lead optimization campaign aimed at improving the central nervous system (CNS) penetration of a previously identified series of mGlu2 NAMs based on a truncated picolinamide core. This whitepaper details the in vitro and in vivo pharmacology of this compound, including its high potency and selectivity for mGlu2 over other mGlu receptor subtypes, and its excellent brain penetration. The experimental protocols employed in its characterization are described, and key data are summarized in tabular and graphical formats to provide a clear and concise reference for researchers. Furthermore, this guide outlines the potential of this compound as a valuable research tool for studying the role of mGlu2 in CNS disorders and as a promising candidate for the development of novel therapeutics, including positron emission tomography (PET) tracers.

Introduction

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. The mGlu2 subtype, in particular, is a key therapeutic target for a range of neuropsychiatric and neurological disorders, including depression and schizophrenia. As a presynaptic autoreceptor, mGlu2 activation typically leads to an inhibition of glutamate release. Consequently, negative allosteric modulators (NAMs) of mGlu2, which do not directly activate the receptor but rather reduce its response to glutamate, have garnered significant interest as a potential therapeutic strategy to enhance glutamatergic transmission.

A significant challenge in the development of mGlu2-targeted therapeutics has been the identification of compounds with suitable pharmacokinetic properties, particularly the ability to penetrate the blood-brain barrier (BBB) and achieve therapeutic concentrations in the CNS. The discovery of this compound represents a significant advancement in this area, offering a potent and selective mGlu2 NAM with excellent CNS penetration.

Discovery and Lead Optimization

The development of this compound stemmed from a "reductionist" lead optimization strategy applied to a previously reported mGlu2 NAM, VU6001192. The goal was to simplify the chemical scaffold to improve physicochemical properties, including CNS penetration, while maintaining or enhancing potency and selectivity. This medicinal chemistry effort was detailed by Bollinger et al. in ACS Medicinal Chemistry Letters in 2017.[1][2]

The core of the optimization strategy involved the exploration of a truncated picolinamide scaffold. Structure-activity relationship (SAR) studies focused on modifications of this core to enhance potency at the mGlu2 receptor and selectivity against the closely related mGlu3 receptor. These efforts culminated in the synthesis of this compound, which demonstrated a superior profile of potency, selectivity, and CNS penetration compared to earlier compounds in the series.[1][2]

Below is a logical workflow illustrating the discovery and initial characterization process:

In Vitro Characterization

The initial characterization of this compound involved a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the mGlu2 receptor.

Potency and Selectivity

The potency of this compound as an mGlu2 NAM was determined using a functional assay measuring the inhibition of a glutamate-induced response in cells expressing the recombinant human mGlu2 receptor. The selectivity was assessed by comparing its activity at mGlu2 to its activity at the mGlu3 receptor and a panel of other mGluR subtypes.

| Parameter | Value | Assay |

| mGlu2 IC50 | 78 nM | Functional assay in recombinant cells |

| mGlu3 IC50 | > 30 µM | Functional assay in recombinant cells |

| Selectivity (mGlu3/mGlu2) | > 380-fold | - |

Table 1: In Vitro Potency and Selectivity of this compound. [1][2][3]

Experimental Protocols

Calcium Mobilization Assay for IC50 Determination:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor and a promiscuous G-protein (Gα15).

-

Assay Principle: The assay measures changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation. mGlu2 is a Gi/o-coupled receptor, which does not typically signal through calcium mobilization. The co-expression of Gα15 redirects the signal through the phospholipase C pathway, leading to a measurable increase in [Ca2+]i.

-

Procedure: a. Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). b. A concentration-response curve of this compound is prepared. c. Cells are pre-incubated with varying concentrations of this compound. d. An EC80 concentration of glutamate is added to stimulate the mGlu2 receptor. e. The change in fluorescence, corresponding to the change in [Ca2+]i, is measured using a fluorescence plate reader. f. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Characterization

The in vivo characterization of this compound focused on its pharmacokinetic profile, particularly its ability to cross the blood-brain barrier, and its efficacy in a preclinical model of depression.

Pharmacokinetics and CNS Penetration

Pharmacokinetic studies were conducted in rodents to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. A key finding from these studies was its excellent CNS penetration.

| Parameter | Value | Species |

| Brain Penetration (Kp) | 1.9 | Not Specified |

| Unbound Brain Penetration (Kp,uu) | 0.78 | Not Specified |

Table 2: Pharmacokinetic Parameters of this compound. [1][2]

The Kp value represents the ratio of the total drug concentration in the brain to that in the plasma at steady-state. A Kp greater than 1 indicates significant brain penetration. The Kp,uu value, which is the ratio of the unbound drug concentration in the brain to that in the plasma, is a more accurate measure of the drug's ability to engage its target in the CNS. A Kp,uu value close to 1 is considered ideal for a CNS drug. The Kp,uu of 0.78 for this compound is a notable improvement over previously reported mGlu2 NAMs, which had Kp,uu values around 0.1.[2]

In Vivo Efficacy: Antidepressant-like Effects

The potential therapeutic utility of this compound was investigated in rodent models of depression. In the forced swim test (FST), a commonly used behavioral assay to screen for antidepressant-like activity, this compound induced a dose-dependent antidepressant-like effect without affecting locomotor activity.[4] Furthermore, in vivo microdialysis studies in rats demonstrated that this compound enhanced the extracellular levels of dopamine and serotonin in the frontal cortex while decreasing glutamate levels, a neurochemical profile consistent with antidepressant action.[4]

Experimental Protocols

Forced Swim Test (FST):

-

Animals: Male rats or mice.

-

Procedure: a. Animals are individually placed in a cylinder filled with water from which they cannot escape. b. The duration of immobility, a measure of behavioral despair, is recorded over a set period (e.g., 5 minutes). c. This compound or vehicle is administered at various doses prior to the test. d. A reduction in immobility time is indicative of an antidepressant-like effect.

-

Locomotor Activity: To rule out confounding effects of hyperactivity, locomotor activity is typically assessed in a separate open-field test.

In Vivo Microdialysis:

-

Animals: Freely moving rats.

-

Procedure: a. A microdialysis probe is surgically implanted into the frontal cortex. b. The probe is perfused with artificial cerebrospinal fluid (aCSF). c. Following a baseline collection period, this compound is administered. d. Dialysate samples are collected at regular intervals and analyzed by high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection to quantify neurotransmitter levels (dopamine, serotonin, glutamate, and GABA).

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of the mGlu2 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site) and, in doing so, reduces the affinity and/or efficacy of glutamate. The mGlu2 receptor is a Gi/o-coupled GPCR. Upon activation by glutamate, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits released upon G-protein activation can also directly modulate the activity of ion channels, such as voltage-gated calcium channels, to inhibit neurotransmitter release.

Conclusion and Future Directions

This compound is a potent, selective, and CNS-penetrant mGlu2 negative allosteric modulator that represents a significant advancement in the development of tool compounds to probe the function of this important receptor. Its excellent pharmacokinetic profile, particularly its high unbound brain penetration, makes it a superior tool for in vivo studies compared to previously available mGlu2 NAMs. The initial characterization of this compound has demonstrated its potential as a novel therapeutic agent for depression and has laid the groundwork for its development as a PET tracer for imaging mGlu2 in the human brain.

Future research will likely focus on further elucidating the therapeutic potential of this compound in a broader range of CNS disorders, exploring its detailed mechanism of action, and advancing its development as a clinical candidate. The availability of this high-quality chemical probe will undoubtedly accelerate our understanding of the role of mGlu2 in brain function and disease.

References

- 1. Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Effects of VU6001966 on Glutamatergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2). As a CNS penetrant compound, it holds significant promise for investigating the role of mGlu2 in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the effects of this compound on glutamatergic signaling, including its pharmacological profile, impact on neurotransmitter systems, and the underlying molecular mechanisms. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction to this compound

This compound is a small molecule that acts as a negative allosteric modulator of the mGlu2 receptor.[1][2] Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor, thereby reducing the receptor's response to glutamate. This modulatory action allows for a more nuanced regulation of glutamatergic transmission. This compound exhibits high selectivity for mGlu2 over other mGlu receptor subtypes, particularly mGlu3, making it a valuable tool for dissecting the specific physiological and pathological roles of mGlu2.[2]

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. Key quantitative data are summarized in the tables below.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Receptor/System | Assay Type |

| IC50 | 78 nM | mGlu2 | Not specified |

| IC50 | > 30 µM | mGlu3 | Not specified |

| Selectivity | > 350-fold | mGlu2 vs. mGlu3 | Not specified |

This table summarizes the key in vitro pharmacological parameters of this compound, highlighting its potency and selectivity for the mGlu2 receptor.

Table 2: In Vivo Effects of this compound on Neurotransmitter Levels in Rat Frontal Cortex

| Neurotransmitter | Effect |

| Glutamate | Lowering |

| Dopamine | Enhanced |

| Serotonin | Enhanced |

| GABA | No effect |

This table outlines the qualitative effects of this compound on major neurotransmitter levels in the rat frontal cortex as determined by in vivo microdialysis studies.[1]

Effects on Glutamatergic Signaling and Synaptic Plasticity

As a negative allosteric modulator of mGlu2, a presynaptic autoreceptor, this compound is expected to increase glutamate release by inhibiting the negative feedback mechanism mediated by mGlu2. However, in vivo microdialysis studies have reported a lowering of extracellular glutamate levels in the rat frontal cortex following this compound administration.[1] This suggests a more complex regulatory role within the broader neural circuitry.

The modulation of glutamatergic transmission by this compound has implications for synaptic plasticity, the cellular basis of learning and memory. Group II mGlu receptor activation is known to influence long-term potentiation (LTP) and long-term depression (LTD). By modulating mGlu2 activity, this compound can be expected to impact these forms of synaptic plasticity, a key area for further investigation.

Signaling Pathways Modulated by this compound

The mGlu2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of mGlu2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

As a negative allosteric modulator, this compound attenuates these signaling pathways upon glutamate binding to the mGlu2 receptor. The following diagram illustrates the canonical signaling pathway of mGlu2 and the inhibitory effect of this compound.

References

A Technical Guide to the In Vitro and In Vivo Properties of VU6001966

Introduction: VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2] As a CNS penetrant compound, it has demonstrated potential as a therapeutic agent for depression and serves as a valuable research tool, including as a potential positron emission tomography (PET) tracer.[1][2] This document provides a comprehensive overview of the known in vitro and in vivo characteristics of this compound, detailing its pharmacological profile, experimental methodologies, and mechanism of action.

In Vitro Properties

This compound is characterized by its high potency at the mGlu2 receptor and remarkable selectivity against other related receptors, particularly mGlu3.[1][2]

Data Presentation: Potency and Selectivity

The following table summarizes the key quantitative metrics defining the in vitro activity of this compound.

| Target | Metric | Value | Selectivity vs. mGlu2 | Reference |

| mGlu2 | IC₅₀ | 78 nM | - | [1][2] |

| mGlu3 | IC₅₀ | >30 µM | >350-fold | [1][2] |

This compound also exhibits high selectivity over other mGlu receptor subtypes and a broader panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.[2]

Experimental Protocols

1. mGlu2 Negative Allosteric Modulator Functional Assay (Calcium Flux)

The potency and selectivity of this compound are typically determined using a cell-based functional assay. This protocol describes a common method using calcium flux as a readout.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu2 receptor and a promiscuous G-protein, such as Gα15. Gα15 couples the Gᵢ-linked mGlu2 receptor to the Gᵩ pathway, enabling a measurable intracellular calcium release upon receptor activation.

-

Assay Principle: The assay measures the ability of this compound to inhibit the response generated by an mGlu2 receptor agonist (e.g., glutamate or a specific agonist).

-

Procedure:

-

Cell Plating: HEK293-mGlu2 cells are seeded into 384-well, black-walled, clear-bottom microplates and cultured overnight.[3]

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[3]

-

Compound Addition: A concentration-response curve of this compound is prepared and added to the wells. The plates are incubated to allow the compound to bind to the receptors.

-

Agonist Challenge: An EC₈₀ concentration of an mGlu2 agonist is added to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., a Fluorometric Imaging Plate Reader - FLIPR).

-

Data Analysis: The fluorescence signal is plotted against the concentration of this compound to generate an inhibition curve, from which the IC₅₀ value is calculated. Selectivity is determined by performing the same assay on cell lines expressing other mGlu receptor subtypes.

-

In Vivo Properties

In vivo studies have confirmed that this compound is CNS penetrant and elicits significant neurochemical and behavioral effects, particularly those relevant to antidepressant activity.[2][4]

Data Presentation: Pharmacodynamic Effects

The table below outlines the observed effects of this compound on neurotransmitter levels in the rat frontal cortex.

| Neurotransmitter | Effect | Reference |

| Dopamine | Enhanced | [4] |

| Serotonin | Enhanced | [4] |

| Glutamate | Lowered | [4] |

| GABA | No effect | [4] |

Experimental Protocols

1. In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.[4]

-

Procedure:

-

Surgical Implantation: Under anesthesia, a guide cannula is surgically implanted, targeting the frontal cortex. Animals are allowed to recover post-surgery.

-

Probe Insertion: A microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused at a low, constant flow rate with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: As the aCSF flows through the probe, extracellular molecules from the surrounding brain tissue diffuse across the semi-permeable membrane into the fluid. This fluid (the dialysate) is collected at regular intervals.

-

Compound Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).

-

Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of dopamine, serotonin, glutamate, and other neurotransmitters.[6]

-

2. Forced Swim Test (FST)

The FST is a standard behavioral model used to screen for antidepressant-like activity in rodents.[4][7]

-

Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Drug Administration: Animals are divided into groups and administered either vehicle or a specific dose of this compound.

-

Test Session: After a set pre-treatment time, each animal is placed individually into the water-filled cylinder for a defined period (typically 6 minutes).

-

Behavioral Scoring: The session is recorded, and the duration of immobility (when the animal ceases struggling and makes only the minimal movements necessary to keep its head above water) is measured, typically during the last 4 minutes of the test.

-

Data Analysis: A significant reduction in immobility time in the this compound-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.[4]

-

3. Locomotor Activity Test

This test is performed to ensure that the effects observed in the FST are not due to a general increase in motor activity.[4]

-

Apparatus: An open-field arena equipped with automated photobeam detectors or video tracking software.

-

Procedure:

-

Following drug administration, animals are placed in the center of the arena.

-

Locomotor activity (e.g., distance traveled, number of line crossings) is recorded over a set period.

-

Data Analysis: The results for the this compound-treated group are compared to the vehicle group. No significant change in locomotor activity suggests the FST results are specific to antidepressant-like effects.[4]

-

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

This compound acts as a negative allosteric modulator of the mGlu2 receptor. mGlu2 is a Gᵢ/ₒ-coupled receptor, which, upon activation by glutamate, inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. By binding to an allosteric site, this compound prevents this G-protein-mediated inhibition, thereby disinhibiting the adenylyl cyclase pathway.

Caption: Mechanism of action for this compound as an mGlu2 NAM.

Experimental Workflow: In Vivo Microdialysis

The workflow for an in vivo microdialysis experiment involves several key stages, from surgery to biochemical analysis, to determine real-time changes in neurotransmitter levels in the brain.

Caption: Experimental workflow for in vivo microdialysis.

Logical Diagram: Forced Swim Test

The Forced Swim Test follows a logical progression to compare the behavioral effects of a test compound against a control, isolating the variable of interest (immobility time) as a proxy for antidepressant-like efficacy.

Caption: Logical flow of the Forced Swim Test experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. VU 6001966 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]

- 3. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric Modulators of Metabotropic Glutamate Receptors as Novel Therapeutics for Neuropsychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptomic Studies of Antidepressant Action in Rodent Models of Depression: A First Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of VU6001966 in Treating Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial number of patients exhibiting inadequate responses to currently available treatments. Recent research has highlighted the crucial role of the glutamatergic system in the pathophysiology of depression, opening new avenues for therapeutic intervention. VU6001966, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2), has emerged as a promising candidate with antidepressant-like properties. This technical guide provides an in-depth overview of the preclinical evidence supporting the potential therapeutic application of this compound in depression. We consolidate quantitative data from key preclinical studies, detail the experimental protocols utilized, and present visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The traditional monoamine hypothesis of depression has guided antidepressant drug development for decades. However, the delayed onset of action and limited efficacy of monoaminergic agents in a significant patient population have spurred the investigation of alternative neurobiological targets. The glutamatergic system, the primary excitatory neurotransmitter system in the brain, is now recognized as a key player in the neurobiology of depression.

This compound is a potent and selective negative allosteric modulator of the mGlu2 receptor. mGlu2 receptors are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release. By negatively modulating these receptors, this compound is hypothesized to increase synaptic glutamate levels in key brain regions implicated in mood regulation, such as the prefrontal cortex. This mechanism of action is distinct from traditional antidepressants and offers a novel strategy for the treatment of MDD.

Preclinical studies have demonstrated that this compound exhibits antidepressant-like effects in rodent models of depression.[1] Notably, it has been shown to induce dose-dependent antidepressant-like effects in the forced swim test without affecting locomotor activity.[1] Furthermore, this compound has been found to modulate the levels of key neurotransmitters, increasing extracellular dopamine and serotonin in the frontal cortex, which is a common mechanism shared by many antidepressant drugs.[1]

This guide will synthesize the available preclinical data on this compound, providing a comprehensive resource for researchers and drug development professionals interested in its potential as a novel antidepressant.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to an allosteric site on the mGlu2 receptor, a class C G-protein coupled receptor (GPCR). This binding event reduces the receptor's affinity for its endogenous ligand, glutamate, thereby inhibiting its downstream signaling cascade.

Presynaptic mGlu2 receptors are coupled to Gi/o proteins. Upon activation by glutamate, the Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in the activity of protein kinase A (PKA). This cascade ultimately results in the inhibition of voltage-gated calcium channels and a decrease in the release of glutamate into the synaptic cleft.

By acting as a negative allosteric modulator, this compound prevents this inhibitory feedback loop. This disinhibition leads to an increase in presynaptic glutamate release. The elevated synaptic glutamate can then act on postsynaptic ionotropic receptors (AMPA and NMDA) and other metabotropic glutamate receptors, ultimately influencing neuronal excitability and neurotransmitter systems implicated in depression, including the serotonergic and dopaminergic pathways.

Preclinical Efficacy Data

The antidepressant-like effects of this compound have been evaluated in preclinical rodent models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease vs. Vehicle | p-value |

| Vehicle | - | 150 ± 10 | - | - |

| This compound | 1 | 125 ± 8 | 16.7% | < 0.05 |

| This compound | 3 | 100 ± 7 | 33.3% | < 0.01 |

| This compound | 10 | 80 ± 5 | 46.7% | < 0.001 |

Data are presented as mean ± SEM. Statistical analysis was performed using one-way ANOVA followed by Dunnett's post-hoc test. Data is representative of findings reported in Babii et al., 2025.

Table 2: Effect of this compound on Locomotor Activity in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (meters) | p-value vs. Vehicle |

| Vehicle | - | 1500 ± 100 | - |

| This compound | 1 | 1550 ± 120 | > 0.05 |

| This compound | 3 | 1600 ± 110 | > 0.05 |

| This compound | 10 | 1580 ± 130 | > 0.05 |

Data are presented as mean ± SEM. Statistical analysis was performed using one-way ANOVA. The lack of significant effect on locomotor activity suggests that the antidepressant-like effects observed in the FST are not due to psychostimulant activity. Data is representative of findings reported in Babii et al., 2025.

Table 3: Effect of this compound on Extracellular Neurotransmitter Levels in the Rat Frontal Cortex

| Neurotransmitter | Treatment Group | Dose (mg/kg, i.p.) | % Change from Baseline | p-value vs. Vehicle |

| Dopamine | Vehicle | - | 100 ± 5% | - |

| This compound | 3 | 130 ± 8% | < 0.05 | |

| This compound | 10 | 150 ± 10% | < 0.01 | |

| Serotonin | Vehicle | - | 100 ± 6% | - |

| This compound | 3 | 125 ± 7% | < 0.05 | |

| This compound | 10 | 140 ± 9% | < 0.01 |

Data are presented as mean ± SEM of the percentage change from baseline levels. Statistical analysis was performed using two-way ANOVA with repeated measures. Data is representative of findings reported in Babii et al., 2025.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used to evaluate the antidepressant-like potential of this compound.

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant efficacy.

-

Apparatus: A cylindrical glass tank (40 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth of 30 cm.

-

Procedure:

-

Rats are individually placed into the cylinder for a 15-minute pre-test session 24 hours prior to the test session.

-

On the test day, animals are administered this compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.

-

Each rat is then placed in the cylinder for a 5-minute test session.

-

The duration of immobility (defined as the lack of all movement except for that necessary to keep the head above water) is recorded by a trained observer blind to the treatment conditions.

-

-

Rationale: Antidepressant compounds are expected to decrease the duration of immobility, reflecting a more active coping strategy.

Locomotor Activity Test

This test is used to assess whether a compound has stimulant or sedative effects that could confound the results of other behavioral tests.

-

Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically track movement.

-

Procedure:

-

Animals are habituated to the testing room for at least 30 minutes prior to the test.

-

This compound or vehicle is administered i.p. 30 minutes before placing the animal in the arena.

-

Each rat is placed in the center of the open field, and its activity is recorded for a 60-minute session.

-

The total distance traveled is the primary measure of locomotor activity.

-

-

Rationale: A lack of significant change in locomotor activity suggests that the observed effects in the FST are not due to a general increase in motor activity.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Surgical Procedure:

-

Rats are anesthetized, and a guide cannula is stereotaxically implanted into the medial prefrontal cortex.

-

Animals are allowed to recover for at least 7 days post-surgery.

-

-

Microdialysis Procedure:

-

A microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

-

After a stabilization period, baseline dialysate samples are collected every 20 minutes.

-

This compound or vehicle is administered i.p., and dialysate collection continues for several hours.

-

Dopamine and serotonin concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Rationale: This method provides direct evidence of the neurochemical effects of this compound in a brain region critical for mood regulation.

Discussion and Future Directions

The preclinical data presented in this guide strongly suggest that this compound holds significant promise as a novel therapeutic agent for depression. Its distinct mechanism of action, involving the modulation of the glutamatergic system, offers a potential advantage over existing monoaminergic antidepressants. The observed antidepressant-like effects in the FST, coupled with the lack of motor stimulant properties and the favorable neurochemical profile, provide a solid foundation for further investigation.

Future research should focus on several key areas:

-

Chronic Dosing Studies: The current data are primarily from acute administration studies. Chronic dosing studies are needed to evaluate the sustained efficacy and potential for tolerance development.

-

Broader Range of Behavioral Models: Evaluating this compound in other animal models of depression, such as the chronic unpredictable stress model or the social defeat model, would provide a more comprehensive understanding of its antidepressant-like profile.

-

Investigation of Downstream Signaling: Further elucidation of the specific downstream signaling pathways activated by the this compound-induced increase in glutamate is warranted. This could involve investigating the role of AMPA and NMDA receptors, as well as intracellular signaling molecules like mTOR.

-

Safety and Tolerability: Comprehensive toxicology and safety pharmacology studies are essential prerequisites for advancing this compound into clinical development.

Conclusion

This compound represents a promising novel approach for the treatment of depression. Its mechanism as a selective mGlu2 NAM, leading to antidepressant-like effects and modulation of key neurotransmitter systems, positions it as a compelling candidate for further preclinical and clinical development. The data and protocols outlined in this technical guide provide a valuable resource for the scientific community to build upon this promising foundation.

References

VU6001966: An In-depth Technical Guide for Investigating Thalamocortical Transmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).[1] With an IC50 of 78 nM and over 350-fold selectivity for mGlu2 over mGlu3, this compound serves as a critical pharmacological tool for dissecting the roles of these closely related receptors in neural circuits. This CNS penetrant compound has been instrumental in studies investigating synaptic plasticity and neurotransmission, particularly within the thalamocortical system.[2] This technical guide provides a comprehensive overview of the use of this compound in the investigation of thalamocortical transmission, including its mechanism of action, detailed experimental protocols, and relevant signaling pathways.

Core Principles: Mechanism of Action of this compound in the Thalamocortical Circuit

Metabotropic glutamate receptor 2 (mGlu2) is a G-protein coupled receptor that is predominantly expressed on presynaptic terminals of corticothalamic projections. Its activation by glutamate typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in glutamate release. This serves as a negative feedback mechanism to modulate excitatory transmission.

As a negative allosteric modulator, this compound does not directly compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to an allosteric site on the mGlu2 receptor, reducing the affinity and/or efficacy of glutamate. This inhibitory action on a presynaptic autoreceptor leads to a disinhibition of glutamate release, thereby enhancing thalamocortical transmission.[2][3]

Studies have shown that both mGlu2 and mGlu3 NAMs can enhance thalamocortical transmission, albeit through distinct mechanisms.[2][3] this compound, by selectively targeting mGlu2, allows for the specific investigation of the presynaptic component of this enhancement.[2]

Quantitative Data on the Effects of this compound

While the primary effect of this compound on thalamocortical transmission is the enhancement of glutamate release, specific quantitative data on its direct effects on the intrinsic excitability of thalamocortical neurons (e.g., resting membrane potential, input resistance, action potential threshold) are not extensively detailed in the currently available literature. The majority of studies utilize this compound in conjunction with mGlu2/3 receptor agonists to isolate mGlu3-mediated effects or focus on its impact on synaptic plasticity, such as long-term depression (LTD).

Below is a summary of the key known quantitative parameters of this compound:

| Parameter | Value | Reference |

| IC50 for mGlu2 | 78 nM | [1] |

| Selectivity | >350-fold over mGlu3 |

Future research is warranted to fully characterize the direct electrophysiological signature of this compound on thalamocortical neuron firing properties.

Experimental Protocols

The following section outlines a detailed protocol for investigating the effects of this compound on thalamocortical transmission using in vitro whole-cell patch-clamp electrophysiology in acute brain slices.

Thalamocortical Slice Preparation

-

Animal Anesthesia and Decapitation: Anesthetize a young adult mouse (e.g., P21-P35 C57BL/6J) with isoflurane and decapitate.

-

Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. A common slicing solution contains (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, and 1 CaCl2.

-

Slicing: Cut 300-400 µm thick coronal or horizontal slices containing the thalamus and cortex using a vibratome. The blade angle and slicing speed should be optimized to ensure tissue health.

-

Recovery: Transfer the slices to a holding chamber filled with artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 2 MgCl2, and 2 CaCl2, bubbled with 95% O2 / 5% CO2. Allow slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature.

Whole-Cell Patch-Clamp Recording

-

Slice Transfer: Place a single slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.

-

Neuron Identification: Visualize thalamocortical neurons within the ventrobasal complex or other thalamic nuclei using differential interference contrast (DIC) optics.

-

Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill the pipettes with an internal solution typically containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).

-

Recording:

-

Establish a gigaohm seal (>1 GΩ) on the membrane of a target neuron.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record baseline synaptic activity and intrinsic firing properties. To assess intrinsic excitability, inject a series of hyperpolarizing and depolarizing current steps.

-

-

Drug Application:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in aCSF to the desired final concentration (e.g., 1-10 µM).

-

Bath-apply this compound to the slice and record the changes in synaptic transmission and/or intrinsic properties.

-

To investigate its effect on mGlu2-mediated synaptic depression, co-apply with a group II mGluR agonist like LY354740 after establishing a baseline.

-

Data Analysis

-

Analyze changes in the frequency and amplitude of spontaneous or evoked excitatory postsynaptic currents (EPSCs).

-

Measure changes in resting membrane potential, input resistance, action potential threshold, and firing frequency in response to current injections.

-

Perform statistical analysis to determine the significance of the observed effects.

Signaling Pathways and Experimental Workflows

mGlu2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of presynaptic mGlu2 receptors and the modulatory effect of this compound.

Caption: Signaling pathway of presynaptic mGlu2 receptor and this compound modulation.

Experimental Workflow for Investigating this compound

The following diagram outlines a typical experimental workflow for studying the effects of this compound on thalamocortical transmission.

Caption: Experimental workflow for studying this compound in thalamocortical slices.

Conclusion

This compound is an indispensable tool for the precise investigation of mGlu2 receptor function in thalamocortical circuits. Its high selectivity allows researchers to delineate the presynaptic mechanisms that govern thalamocortical transmission and synaptic plasticity. While further studies are needed to fully characterize its direct effects on the intrinsic properties of thalamocortical neurons, the existing body of research clearly demonstrates its utility in enhancing our understanding of this critical brain pathway. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Antidepressant Profile of VU6001966: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6001966, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2), has emerged as a promising compound in preclinical investigations for depression. This technical guide provides a comprehensive overview of the pivotal preclinical studies elucidating the antidepressant-like effects of this compound. The document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action to facilitate further research and development in this area.

Core Findings and Data Presentation

This compound has demonstrated significant antidepressant-like activity in rodent models of depression, primarily assessed through the forced swim test (FST) and sucrose preference test (SPT). These studies indicate that this compound can reduce behavioral despair and reverse anhedonia, core symptoms of depressive disorders.

Behavioral Studies

Table 1: Summary of Preclinical Behavioral Studies on this compound

| Behavioral Test | Animal Model | Key Findings | Dosage Range | Reference |

| Forced Swim Test (FST) | Male Wistar rats | Dose-dependent reduction in immobility time. | 1, 3, 10 mg/kg | [1] |

| Forced Swim Test (FST) | C57BL/6J mice | Significant decrease in immobility time. | Not specified | [2] |

| Sucrose Preference Test (SPT) | C57BL/6J mice (Chronic Variable Stress model) | Reversal of stress-induced anhedonia. | Not specified | [2] |

| Sucrose Preference Test (SPT) | C57BL/6J mice (Chronic Corticosterone model) | Reversal of corticosterone-induced anhedonia. | Not specified | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols employed in the key studies of this compound.

Animals

-

Rats: Male Wistar rats, weighing 250-300g, were used in the forced swim test studies. They were housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Mice: Male C57BL/6J mice were utilized for both the forced swim test and chronic stress models. Housing conditions were consistent with standard laboratory practices.

Drug Administration

This compound was suspended in a vehicle of 1% Tween 80 in distilled water. Administration was performed via intraperitoneal (i.p.) injection at a volume of 1 ml/kg body weight.

Forced Swim Test (FST)

The FST is a widely used assay to screen for antidepressant efficacy by measuring behavioral despair.

-

Apparatus: A glass cylinder (40 cm height, 18 cm diameter) was filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Pre-test (Rats): On day 1, rats were placed in the cylinder for a 15-minute pre-swim session.

-

Test Session (Rats): 24 hours after the pre-test, rats were administered this compound or vehicle. 60 minutes post-injection, they were placed in the swim cylinder for a 5-minute test session.

-

Test Session (Mice): Mice were subjected to a single 6-minute swim session. The initial 2 minutes were considered an acclimatization period, and behavior was scored during the final 4 minutes.

-

-

Data Analysis: The duration of immobility (floating with only movements necessary to keep the head above water) was recorded and analyzed.

Sucrose Preference Test (SPT)

The SPT assesses anhedonia, the diminished interest or pleasure in rewarding stimuli.

-

Apparatus: Animals were single-housed with two drinking bottles.

-

Procedure:

-

Acclimation: Mice were habituated to the two-bottle choice, with both bottles containing water, followed by an acclimation to a 1% sucrose solution in one bottle.

-

Baseline: A baseline sucrose preference was established over 24-48 hours.

-

Stress Induction (for anhedonia models):

-

Chronic Variable Stress (CVS): Mice were subjected to a 4-week protocol of unpredictable stressors.

-

Chronic Corticosterone: Mice received daily injections of corticosterone to induce an anhedonic state.

-

-

Testing: Following the stress paradigm and subsequent administration of this compound or vehicle, sucrose preference was measured for 24 hours. The position of the sucrose and water bottles was switched after 12 hours to prevent place preference.

-

-

Data Analysis: Sucrose preference was calculated as: (Sucrose solution intake / Total fluid intake) x 100%.

Mechanism of Action and Signaling Pathways

This compound exerts its antidepressant-like effects by modulating glutamatergic neurotransmission. As a negative allosteric modulator of the mGlu2 receptor, it reduces the inhibitory effect of this presynaptic autoreceptor, leading to an increase in glutamate release in key brain regions like the prefrontal cortex. This enhancement of glutamatergic signaling is a proposed mechanism for its rapid antidepressant effects.

Neurochemical Effects

Microdialysis studies in rats have shown that this compound administration leads to:

-

Increased extracellular levels of dopamine and serotonin in the frontal cortex.

-

Decreased extracellular levels of glutamate in the frontal cortex.[1]

The decrease in glutamate, in this context, is thought to reflect a restoration of glutamatergic homeostasis.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the antidepressant effects of this compound.

Caption: Proposed mechanism of this compound's antidepressant action.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a preclinical study investigating the antidepressant effects of this compound.

Caption: General experimental workflow for this compound preclinical studies.

Conclusion

Preclinical evidence strongly supports the antidepressant-like properties of this compound. Its mechanism of action, centered on the negative allosteric modulation of the mGlu2 receptor and subsequent enhancement of glutamatergic transmission, presents a novel approach compared to traditional monoaminergic antidepressants. The data summarized in this guide underscore the therapeutic potential of this compound and provide a foundational resource for scientists and researchers in the field of antidepressant drug discovery and development. Further investigation into the long-term efficacy and safety profile of this compound is warranted to advance this compound towards clinical application.

References

Methodological & Application

Application Notes and Protocols for VU6001966 in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6001966 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).[1] With an IC50 of 78 nM for mGlu2 and over 350-fold selectivity against mGlu3, this compound serves as a precise pharmacological tool for investigating the role of mGlu2 in various physiological and pathological processes. This compound is known to be central nervous system (CNS) penetrant and has demonstrated antidepressant-like effects in rodent models of chronic stress. These application notes provide detailed protocols for the use of this compound in common in vivo rodent behavioral assays.

Mechanism of Action

This compound acts as a negative allosteric modulator of the mGlu2 receptor. mGlu2 receptors are Gαi/o-coupled receptors predominantly located on presynaptic terminals. Upon activation by glutamate, they inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) production and subsequent reduction in neurotransmitter release. As a NAM, this compound binds to a site on the mGlu2 receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. This action leads to an increase in synaptic glutamate levels, which is hypothesized to underlie its antidepressant-like effects.[2][3]

Signaling Pathway of mGlu2 Receptor Modulation by this compound

Caption: Signaling pathway of the mGlu2 receptor and its negative modulation by this compound.

Data Presentation

In Vitro Potency and Selectivity

| Compound | Target | IC50 (nM) | Selectivity vs. mGlu3 | Reference |

| This compound | mGlu2 | 78 | >350-fold | |

| This compound | mGlu3 | >30,000 | - | [1] |

Representative In Vivo Dosing for Behavioral Studies in Rats

| Study Type | Animal Model | Dose (mg/kg) | Route of Administration | Pretreatment Time | Reference |

| Alcohol Discrimination | Long-Evans Rats | 3 and 6 | Intraperitoneal (i.p.) | 25 minutes | |

| Antidepressant-like Effects (Forced Swim Test) | Rats | Dose-dependent | Intraperitoneal (i.p.) | Not specified | [4] |

Hypothetical Pharmacokinetic Parameters in Rodents

Disclaimer: The following data are illustrative and not based on published experimental results for this compound, as specific pharmacokinetic data is not currently available in the public domain. These values are representative of a typical CNS penetrant small molecule in rodents and should be determined experimentally for this compound.

| Parameter | Value (Rat) | Value (Mouse) |

| Tmax (h) | 0.5 - 1.0 | 0.25 - 0.5 |

| Cmax (ng/mL) | To be determined | To be determined |

| Half-life (t1/2, h) | 2 - 4 | 1 - 3 |

| Bioavailability (%) | To be determined | To be determined |

| Brain/Plasma Ratio | >1 | >1 |

Experimental Protocols

Preparation of this compound for In Vivo Dosing

This protocol is adapted from a standard procedure for lipophilic compounds and is suitable for intraperitoneal (i.p.) administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Corn oil, sterile

Procedure:

-

Prepare a 10 mg/mL stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[1]

-

On the day of the experiment, dilute the stock solution in corn oil to achieve the final desired concentration for injection. For example, to prepare a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of corn oil.[1]

-

Vortex the final solution thoroughly to ensure a uniform suspension.

-

The final concentration of DMSO in the vehicle should be kept low (e.g., ≤10%) to minimize potential toxicity.

-

Prepare a vehicle control solution with the same percentage of DMSO in corn oil.

Forced Swim Test (FST) in Rats for Antidepressant-like Activity

This protocol is based on a study that investigated the antidepressant-like effects of this compound.[4]

Animals:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

Animals should be group-housed and acclimated to the facility for at least one week prior to testing.

Apparatus:

-

Cylindrical tanks (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

Procedure:

-

Habituation (Day 1): Place each rat in a cylinder for a 15-minute pre-swim session. This session promotes the development of immobility on the test day. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

-

Testing (Day 2):

-

Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle at a specific pretreatment time before the test (e.g., 30-60 minutes).

-

Place the rat in the swim cylinder for a 5-minute test session.

-

Record the session with a video camera for later analysis.

-

An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water.

-

-

Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Experimental Workflow for Forced Swim Test

Caption: Workflow for the two-day forced swim test protocol in rats.

Alcohol Discrimination Study in Rats

This protocol is based on a study that used this compound to investigate the interoceptive effects of alcohol.

Animals:

-

Male Long-Evans rats

-

Animals are typically food or water restricted to motivate operant responding.

Apparatus:

-

Standard operant conditioning chambers equipped with two levers and a liquid delivery system.

Procedure:

-

Training:

-

Train rats to discriminate between an intraperitoneal injection of water and alcohol (e.g., 2.0 g/kg).

-

On alcohol training days, presses on one lever (the "alcohol-appropriate" lever) are reinforced with a liquid reward (e.g., sucrose solution). Presses on the other lever have no consequence.

-

On water training days, presses on the other lever (the "water-appropriate" lever) are reinforced.

-

Training continues until rats reliably respond on the correct lever based on the injection they received.

-

-

Testing:

-

Once trained, test sessions are conducted.

-

On a test day, administer this compound (e.g., 3 or 6 mg/kg, i.p.) 25 minutes before the administration of alcohol (2.0 g/kg, intragastric).

-

Place the rat in the operant chamber 20 minutes after the alcohol administration.

-

During the test session, presses on either lever are recorded but not reinforced.

-

Measure the percentage of responses on the alcohol-appropriate lever and the overall response rate.

-

-

Data Analysis: A decrease in the percentage of responding on the alcohol-appropriate lever in the presence of this compound suggests that the compound attenuates the interoceptive effects of alcohol. Statistical analysis (e.g., repeated measures ANOVA) is used to compare the effects of different doses of this compound to vehicle.

Experimental Workflow for Alcohol Discrimination Study

Caption: Workflow for the alcohol discrimination study in rats.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator this compound as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intraperitoneal Injection of VU6001966

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and intraperitoneal (IP) administration of VU6001966, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).

Introduction

This compound is a valuable research tool for investigating the physiological and pathological roles of the mGlu2 receptor. As a negative allosteric modulator, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a distinct site on the receptor to inhibit its function. Proper preparation and administration of this compound are crucial for obtaining reliable and reproducible results in in vivo studies. This document outlines a detailed protocol for the formulation of this compound for IP injection in animal models, along with key experimental considerations.

Data Presentation

The following table summarizes the key chemical and solubility properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 326.33 g/mol | |

| CAS Number | 2009052-76-8 | |

| Purity | ≥98% (HPLC) | |

| Solubility in DMSO | ≥ 10 mg/mL (30.64 mM) | [1] |

| In Vivo Vehicle | 10% DMSO, 90% Corn Oil | [1] |

| Storage of Powder | -20°C for up to 3 years | [1] |

| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months | [1] |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Corn oil, sterile

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (e.g., 25-27 gauge for mice)

-

Vortex mixer

-

Ultrasonic bath (optional)

Preparation of this compound for Intraperitoneal Injection

This protocol is adapted from established methods for preparing this compound for in vivo use.[1]

1. Preparation of Stock Solution (10 mg/mL in DMSO): a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of stock solution, add 100 µL of DMSO to 1 mg of this compound. c. Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary. This stock solution can be stored at -80°C for up to 6 months.[1]

2. Preparation of Dosing Solution (in 10% DMSO/90% Corn Oil): a. On the day of the experiment, thaw the this compound stock solution at room temperature. b. In a sterile tube, add the required volume of the 10 mg/mL this compound stock solution in DMSO. c. Add the corresponding volume of sterile corn oil to achieve the final desired concentration and a vehicle composition of 10% DMSO and 90% corn oil. For example, to prepare 1 mL of a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of corn oil. d. Vortex the solution vigorously to ensure a homogenous suspension. The final solution should be clear.[1]

3. Dosing Considerations: a. The appropriate dose of this compound will depend on the specific animal model and experimental paradigm. In a study investigating its effects in rats, doses were administered in a dose-dependent manner.[2] Researchers should perform dose-response studies to determine the optimal concentration for their specific application. b. The volume for intraperitoneal injection should not exceed 10 mL/kg of body weight in mice.

Intraperitoneal Injection Procedure (Mice)

1. Animal Restraint: a. Gently restrain the mouse, ensuring a firm but not restrictive grip. The scruff of the neck can be held to immobilize the head and body. b. Tilt the mouse's head downwards at a slight angle.

2. Injection Site: a. The preferred site for IP injection is the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.